molecular formula C10H4Cl2N2O4S B11639941 4-Nitrophenyl 3,5-dichloro-1,2-thiazole-4-carboxylate

4-Nitrophenyl 3,5-dichloro-1,2-thiazole-4-carboxylate

Katalognummer: B11639941
Molekulargewicht: 319.12 g/mol
InChI-Schlüssel: UMKVBNRZIAILIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitrophenyl 3,5-dichloro-1,2-thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a thiazole ring substituted with nitrophenyl and dichloro groups, making it a unique and potentially valuable molecule in various scientific fields.

Vorbereitungsmethoden

The synthesis of 4-Nitrophenyl 3,5-dichloro-1,2-thiazole-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3,5-dichloro-1,2-thiazole-4-carboxylic acid with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Analyse Chemischer Reaktionen

4-Nitrophenyl 3,5-dichloro-1,2-thiazole-4-carboxylate can undergo various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 4-Nitrophenyl 3,5-dichloro-1,2-thiazole-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl and dichloro groups enhance its binding affinity to enzymes and receptors, leading to various biological effects. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in its activity .

Vergleich Mit ähnlichen Verbindungen

4-Nitrophenyl 3,5-dichloro-1,2-thiazole-4-carboxylate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

These compounds share the thiazole ring but differ in their substituents and biological activities, highlighting the unique properties of this compound .

Eigenschaften

Molekularformel

C10H4Cl2N2O4S

Molekulargewicht

319.12 g/mol

IUPAC-Name

(4-nitrophenyl) 3,5-dichloro-1,2-thiazole-4-carboxylate

InChI

InChI=1S/C10H4Cl2N2O4S/c11-8-7(9(12)19-13-8)10(15)18-6-3-1-5(2-4-6)14(16)17/h1-4H

InChI-Schlüssel

UMKVBNRZIAILIK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=C(SN=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.